molecular formula C17H12BrF3N2O2S B2432962 N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 385786-44-7

N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No. B2432962
CAS RN: 385786-44-7
M. Wt: 445.25
InChI Key: QBDIPEDQXVLQIF-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide” is a chemical compound with the linear formula C16H11BrF3N3O2 . It has a molecular weight of 414.184 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C16H11BrF3N3O2 . More detailed structural information, such as the 3D structure, may be obtained through computational methods or experimental techniques such as X-ray crystallography .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Compounds related to N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide demonstrate complex chemical reactions, such as the transformation of benzothiazine hydroxamic acids into lactams and α,β-unsaturated acids under certain conditions (Coutts, Matthias, Mah, & Pound, 1970).

Antifungal Activity

  • A series of compounds including N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide, which are structurally related to the queried compound, have been synthesized and found to exhibit significant antifungal activity against various fungi, such as Tricophyton rubrum and Epidermophyton floccosum (Gupta & Wagh, 2006).

Antimicrobial Properties

  • Derivatives of 1,4-benzothiazine, including those similar to the queried compound, have been synthesized and shown to possess notable antibacterial and antifungal activities, targeting strains like E. coli and C. albican (Kalekar, Bhat, & Koli, 2011).

Antitumor Activity

  • N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, structurally related to the compound , have been synthesized and screened for antitumor activity, showing significant effects against various human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015).

Anti-Inflammatory and Analgesic Activities

  • Compounds similar to N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide have been evaluated for analgesic and anti-inflammatory activities, with some showing significant results compared to standard drugs (Gopa, Porchezhian, & Sarma, 2001).

Safety and Hazards

The safety and hazards associated with “N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide” are not well-documented in the literature. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on “N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide” could include further studies on its synthesis, structure, reactivity, mechanism of action, properties, and safety. Additionally, its potential applications in various fields could be explored .

properties

IUPAC Name

N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrF3N2O2S/c18-10-2-4-11(5-3-10)22-15(24)8-14-16(25)23-12-7-9(17(19,20)21)1-6-13(12)26-14/h1-7,14H,8H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDIPEDQXVLQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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